2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a methoxybenzenesulfonyl group
Preparation Methods
The synthesis of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-(4-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: Evaluated for its agonistic activities against human GPR119.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H29N5O3S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C21H29N5O3S/c1-17-16-20(24-10-4-3-5-11-24)23-21(22-17)25-12-14-26(15-13-25)30(27,28)19-8-6-18(29-2)7-9-19/h6-9,16H,3-5,10-15H2,1-2H3 |
InChI Key |
AWPZZHKTYKHTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.